3-Methyl-N-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

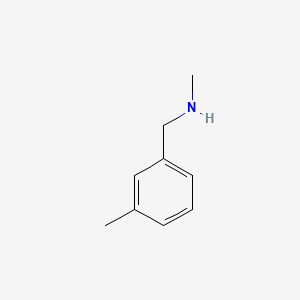

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTNVGNEUDTSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549651 | |

| Record name | N-Methyl-1-(3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39180-84-2 | |

| Record name | N-Methyl-1-(3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-N-methylbenzylamine (CAS: 39180-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Methyl-N-methylbenzylamine (CAS number 39180-84-2), a versatile secondary amine with applications in organic synthesis and biochemical analysis. This document consolidates key chemical and physical properties, outlines common synthetic methodologies, and details its utility as a derivatizing agent for mass spectrometry. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging the unique characteristics of this compound.

Chemical and Physical Properties

This compound, also known as N,3-Dimethylbenzylamine or (3-Methylbenzyl)methylamine, is a colorless to light yellow liquid.[1] Its core structure consists of a benzylamine backbone with methyl groups substituted on both the nitrogen atom and at the meta position of the benzene ring.[2] This substitution pattern influences its steric and electronic properties, making it a valuable intermediate in various chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39180-84-2 | [3] |

| Molecular Formula | C₉H₁₃N | [1][2][3][4][5] |

| Molecular Weight | 135.21 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 90-92 °C at 15 mmHg | [2][6][7] |

| Density | 0.900 g/mL at 25 °C | [2][6][7] |

| Refractive Index (n20/D) | 1.5190 | [6][7] |

| Flash Point | 174 °F | [2] |

| Solubility | Slightly soluble in water | [2][6][7] |

| Purity | >97.0% (GC) | [1] |

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis.[1][2] Its synthesis can be achieved through several established chemical routes, and its secondary amine functionality allows it to participate in a variety of chemical reactions.

Experimental Protocols for Synthesis

While specific, detailed industrial protocols are proprietary, the following represent common laboratory-scale synthetic approaches.

2.1.1. Reductive Amination of 3-Methylbenzaldehyde

This widely used method involves the reaction of 3-methylbenzaldehyde with methylamine in the presence of a reducing agent.

-

Materials: 3-methylbenzaldehyde, methylamine (solution in THF or methanol), sodium borohydride (or a similar reducing agent), methanol (or another suitable solvent), and appropriate workup reagents (e.g., hydrochloric acid, sodium hydroxide).

-

Procedure:

-

Dissolve 3-methylbenzaldehyde in methanol.

-

Add methylamine solution to the reaction mixture and stir.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with hydrochloric acid and wash with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde.

-

Basify the aqueous layer with sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure.

-

2.1.2. N-Alkylation of 3-Methylbenzylamine

This method involves the direct methylation of 3-methylbenzylamine.

-

Materials: 3-methylbenzylamine, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 3-methylbenzylamine and potassium carbonate in acetonitrile.

-

Add the methylating agent dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Cool the reaction mixture and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product via distillation.

-

Chemical Reactivity

The secondary amine in this compound is nucleophilic and can undergo various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

-

Further Alkylation: Reaction with other alkyl halides to form tertiary amines.[2]

-

Formation of Coordination Compounds: The nitrogen lone pair allows it to act as a ligand in coordination chemistry.[2]

Caption: Synthetic routes and key reactions of this compound.

Applications in Research and Development

The primary applications of this compound are as an intermediate in the synthesis of more complex molecules and as a specialized reagent in analytical chemistry.[2][6]

Intermediate in Chemical Synthesis

It serves as a precursor in the production of pharmaceuticals, agrochemicals, and dyes.[2][6][8] Its structural motif can be found in various biologically active compounds, making it a valuable starting material for drug discovery and development programs.

Derivatization Agent for Biochemical Analysis

A notable application is its use as a derivatizing agent for the analysis of biological organic acids by mass spectrometry.[2] Carboxylic acids are often difficult to analyze directly due to their polarity and low volatility. Derivatization with this compound converts them into amides, which have improved chromatographic and mass spectrometric properties.

Experimental Protocol: Derivatization of Carboxylic Acids

-

Objective: To enhance the detection of carboxylic acids in biological samples via mass spectrometry.

-

Materials: this compound, a carbodiimide coupling agent (e.g., EDC), the carboxylic acid sample, and a suitable aprotic solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve the carboxylic acid sample in the solvent.

-

Add the carbodiimide coupling agent to activate the carboxylic acid.

-

Introduce this compound to the reaction mixture.

-

Allow the reaction to proceed at room temperature.

-

The resulting amide derivative can then be directly analyzed by techniques such as LC-MS/MS.

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 39180-84-2 [smolecule.com]

- 3. This compound | C9H13N | CID 13794465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Methyl-<i>N</i>-methylbenzylamine , >97.0%(GC) , 39180-84-2 - CookeChem [cookechem.com]

- 7. chembk.com [chembk.com]

- 8. This compound 97, CasNo.39180-84-2 Shandong Huashang Chemical Co., Ltd China (Mainland) [shandonghuashang.lookchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-N-methylbenzylamine (CAS No. 39180-84-2). The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis via reductive amination, purification by vacuum distillation, and characterization using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, providing essential data and methodologies in a structured and accessible format.

Introduction

This compound, also known as N-methyl-1-(3-methylphenyl)methanamine, is a secondary amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a substituted benzyl group, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its physical and chemical properties is crucial for its effective application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to slightly yellow oily liquid | [2] |

| Boiling Point | 90-92 °C at 15 mmHg 207 °C at 760 mmHg | [1][2] |

| Melting Point | -30 °C | [2] |

| Density | 0.900 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5190 | [1] |

| Flash Point | 78.9 °C (closed cup) | [1] |

| Solubility | Soluble in most organic solvents, slightly soluble in water. | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 39180-84-2 | [1] |

| IUPAC Name | N-methyl-1-(3-methylphenyl)methanamine | |

| InChI | 1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3 | [1] |

| InChIKey | WCTNVGNEUDTSOZ-UHFFFAOYSA-N | [1] |

| SMILES | CNCc1cccc(C)c1 | [1] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes.

Objective: To synthesize this compound from 3-methylbenzaldehyde and methylamine.

Materials:

-

3-methylbenzaldehyde

-

Methylamine (40% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.

-

Slowly add an excess of aqueous methylamine solution (2-3 equivalents) to the stirred solution.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Workup: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and then 1 M NaOH.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by vacuum distillation.[3] Collect the fraction boiling at 90-92 °C at 15 mmHg.[1]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of secondary amines and may require optimization.

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute sample for injection by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp up to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-400 m/z

Data Analysis: The identity of the compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum. The molecular ion peak (M+) is expected at m/z 135. Common fragmentation patterns for benzylamines include the tropylium ion (m/z 91) and fragments resulting from cleavage at the C-N bond.

Spectral Data Interpretation

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like N-methylbenzylamine.

¹H NMR Spectroscopy

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.3 ppm, integrating to 4H.

-

Benzyl CH₂: A singlet at approximately δ 3.7 ppm, integrating to 2H.

-

N-Methyl CH₃: A singlet at approximately δ 2.4 ppm, integrating to 3H.

-

Aryl CH₃: A singlet at approximately δ 2.3 ppm, integrating to 3H.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically between δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Benzyl CH₂: A signal around δ 56 ppm.

-

N-Methyl CH₃: A signal around δ 36 ppm.

-

Aryl CH₃: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.

Safety and Handling

This compound is classified as causing serious eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The structured presentation of data and methodologies aims to support researchers and scientists in their work with this important synthetic intermediate.

References

- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Considerations of 3-Methyl-N-methylbenzylamine

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Data

3-Methyl-N-methylbenzylamine is a substituted aromatic amine with applications as a building block in organic synthesis. The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| IUPAC Name | N-methyl-1-(3-methylphenyl)methanamine | [1] |

| CAS Number | 39180-84-2 | [1] |

Synthesis and Experimental Protocols

Conceptual Experimental Workflow: Reductive Amination

The synthesis of secondary amines like this compound can often be achieved through reductive amination. This process involves the reaction of an aldehyde (3-methylbenzaldehyde) with a primary amine (methylamine) to form an intermediate imine, which is then reduced to the target secondary amine.

General Protocol Outline (Adapted from similar syntheses):

-

Imine Formation: 3-methylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane). An equimolar amount of methylamine (often as a solution in a solvent) is added. The reaction is stirred, sometimes with a dehydrating agent, to form the N-methyl-1-(3-methylphenyl)methanimine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture. The imine is reduced to the secondary amine, this compound.

-

Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The final product can be purified by distillation under reduced pressure.

Diagram of General Synthesis Workflow

Caption: General workflow for the synthesis of this compound via reductive amination.

Analytical Methodologies

The characterization and purity assessment of this compound and related compounds can be performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A study on the separation of benzylamines demonstrated the use of a mixed-mode Primesep C column.[3] The method allows for tunable retention control by altering the water/acetonitrile ratio in the mobile phase, which affects a combination of cation exchange, complex formation, and hydrophobic interactions.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Logical Flow for Physicochemical Characterization

Caption: Logical workflow for the analytical characterization of a synthesized chemical compound.

Biological Context and Potential Relevance

While no specific signaling pathways involving this compound have been detailed in the provided search results, the broader class of benzylamines has relevance in medicinal chemistry and biological studies. For instance, N-methylbenzylamine has been identified as a potential biomarker in carrots.[4]

A study on the fungus Aspergillus terreus demonstrated its ability to perform N-demethylation on a structurally similar compound, N,N,3-trimethylbenzenamine, to produce N,3-dimethylbenzenamine.[5] This suggests that this compound could potentially be a substrate for or a product of microbial or enzymatic biotransformations, a consideration for researchers in drug metabolism and environmental science.

References

An In-depth Technical Guide to 3-Methyl-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-N-methylbenzylamine, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

IUPAC Name: N-methyl-1-(3-methylphenyl)methanamine[1]

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 39180-84-2 | [1] |

| Appearance | Colorless to slightly yellow oily liquid | |

| Density | 0.900 g/mL at 25 °C | |

| Boiling Point | 90-92 °C at 15 mmHg | |

| Refractive Index | n20/D 1.5190 | |

| Flash Point | 78.9 °C (closed cup) | |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound from 3-methylbenzaldehyde and methylamine.

Materials:

-

3-methylbenzaldehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Acid catalyst (e.g., acetic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 3-methylbenzaldehyde in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of methylamine to the solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Quench the reaction by carefully adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation under reduced pressure or column chromatography.

Analytical Protocol: Gas Chromatography (GC)

The purity and identity of this compound can be assessed using gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a wax-type column).

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., methanol).

The retention time of the major peak should correspond to that of a pure standard of this compound, and the peak area can be used to determine the purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Caption: Reductive amination workflow for this compound synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-N-methylbenzylamine from 3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-N-methylbenzylamine from 3-methylbenzylamine, focusing on the well-established Eschweiler-Clarke reaction. This document details the experimental protocol, underlying chemical principles, and expected analytical data for this transformation.

Introduction

The N-methylation of primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and pharmaceutical intermediates. This compound is a secondary amine with applications in the synthesis of more complex molecular scaffolds. This guide focuses on its preparation from the primary amine, 3-methylbenzylamine, via the Eschweiler-Clarke reaction, a classic and efficient method for the methylation of amines.

Reaction Overview: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde.[1] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1] The reaction is typically performed by heating the amine with aqueous formaldehyde and formic acid.[2]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. The formate ion, derived from formic acid, then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process.[3] For a primary amine, this process occurs twice to yield the dimethylated tertiary amine. To obtain the mono-methylated product, careful control of the stoichiometry of the reagents is necessary, although the formation of the tertiary amine is generally more favorable.[2]

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound from 3-methylbenzylamine based on the general principles of the Eschweiler-Clarke reaction.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 3-Methylbenzylamine | C₈H₁₁N | 121.18 | ≥98% | Sigma-Aldrich |

| Formaldehyde (37 wt. % in H₂O) | CH₂O | 30.03 | 37% | Fisher Scientific |

| Formic Acid | CH₂O₂ | 46.03 | ≥95% | Merck |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |

Reaction Procedure

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzylamine (1.0 eq).

-

Add a 37% aqueous solution of formaldehyde (1.1 eq).

-

Carefully add formic acid (1.8 eq) to the mixture.

-

Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Expected Yield and Purity

Based on similar Eschweiler-Clarke reactions, the expected yield for this synthesis is typically in the range of 70-90%. The purity of the distilled product is expected to be high, generally >97%, as confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3-Methylbenzylamine | C₈H₁₁N | 121.18 | 202-205 | 0.966 (at 25°C) | 1.536 |

| This compound | C₉H₁₃N | 135.21 | 90-92 (at 15 mmHg) | 0.900 (at 25°C) | 1.519 |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the starting material and the product. The data for the product is based on its known physical properties and comparison with the closely related N-methylbenzylamine.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| 3-Methylbenzylamine | 7.20-7.00 (m, 4H, Ar-H), 3.76 (s, 2H, CH₂), 2.32 (s, 3H, CH₃), 1.40 (s, 2H, NH₂) | Aromatic C's: ~126-138, CH₂: ~46, CH₃: ~21 | 121 (M+), 120, 106, 91 |

| This compound (Expected) | ~7.2-7.0 (m, 4H, Ar-H), ~3.7 (s, 2H, Ar-CH₂), ~2.4 (s, 3H, N-CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (br s, 1H, NH) | Aromatic C's: ~127-139, Ar-CH₂: ~56, N-CH₃: ~36, Ar-CH₃: ~21 | 135 (M+), 120, 91 |

Conclusion

The Eschweiler-Clarke reaction provides a reliable and high-yielding method for the synthesis of this compound from 3-methylbenzylamine. The procedure is straightforward, utilizing readily available and inexpensive reagents. This technical guide offers a comprehensive protocol and the necessary data for researchers and professionals in the field of organic and medicinal chemistry to successfully perform and characterize this important transformation. Careful execution of the experimental procedure and purification steps will ensure a high purity of the final product, suitable for further applications in drug development and chemical synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 3-Methyl-N-methylbenzylamine

This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyl-N-methylbenzylamine, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectra in public databases, this document presents predicted ¹H NMR, ¹³C NMR, and IR data, which serve as a valuable reference for the identification and characterization of this compound. The guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for chemical shifts and vibrational frequencies.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.0 - 7.2 | Multiplet | 4H |

| CH₂ | 3.6 | Singlet | 2H |

| N-CH₃ | 2.4 | Singlet | 3H |

| Ar-CH₃ | 2.3 | Singlet | 3H |

| N-H | ~1.5 (variable) | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ar-C (quaternary, C-CH₂) | 140 |

| Ar-C (quaternary, C-CH₃) | 138 |

| Ar-CH | 128 - 129 |

| Ar-CH | 127 - 128 |

| Ar-CH | 126 - 127 |

| Ar-CH | 125 - 126 |

| CH₂ | 55 |

| N-CH₃ | 35 |

| Ar-CH₃ | 21 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H | 3300 - 3500 (broad) | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| C-N | 1000 - 1350 | Stretch |

Experimental Workflow and Methodologies

The acquisition and interpretation of spectroscopic data follow a systematic workflow to ensure data quality and accurate structural elucidation.

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the liquid sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C is utilized.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For a typical sample concentration, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

-

A wider spectral width (e.g., 0-220 ppm) is used. The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

One to two drops of the neat liquid sample are placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded to subtract the contributions from atmospheric CO₂ and water vapor.

-

The prepared salt plates with the sample are then placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

An In-depth Technical Guide on the Solubility of 3-Methyl-N-methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-N-methylbenzylamine, a key intermediate in the synthesis of various organic compounds. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility profile based on its chemical structure and available information on analogous compounds. Furthermore, this guide presents a detailed, best-practice experimental protocol for the precise determination of its solubility in a range of common organic solvents. This information is critical for professionals engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction

This compound (C₉H₁₃N, CAS No: 39180-84-2) is a substituted benzylamine derivative. Its molecular structure, featuring a nonpolar aromatic ring and a polar secondary amine group, suggests a versatile solubility profile. General chemical literature indicates that it is soluble in most organic solvents and slightly soluble in water[1]. Understanding the quantitative solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of stable formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [2][3] |

| Molecular Weight | 135.21 g/mol | [2][3] |

| Appearance | Colorless to slightly yellow oily liquid | [1] |

| Boiling Point | 207 °C at 760 mmHg | [1] |

| Density | 0.930 g/mL at 25 °C | [1] |

Solubility Data

For the purpose of illustrating data presentation, the following table has been structured to be populated with experimental results. Researchers are strongly encouraged to determine these values empirically using the protocol outlined in this guide.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

For reference, the structurally similar compound N-methylbenzylamine has a reported water solubility of 65 g/L (or 6.5 g/100 mL) at 20 °C[4]. It is also described as being soluble in ethanol and ether[4].

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples by shaking for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has plateaued.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine solid particles that could interfere with the analysis.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor: Solubility ( g/100 mL) = Concentration of diluted sample (g/mL) × Dilution Factor × 100

-

Visualized Experimental Workflow

The following diagrams illustrate the key workflows for the experimental determination of solubility.

Caption: Workflow for solubility determination via the shake-flask method.

Caption: Logical relationship for HPLC quantification of the analyte.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical properties suggest good solubility in a wide range of common laboratory solvents. For researchers, scientists, and drug development professionals, the empirical determination of this parameter is crucial. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data. Such data is indispensable for the effective design of synthetic routes, optimization of purification protocols, and the successful formulation of products containing this compound.

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 3-Methyl-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 3-Methyl-N-methylbenzylamine, a secondary benzylamine of interest in synthetic and medicinal chemistry. This document outlines its chemical properties, predicted reactivity, stability under various stress conditions, and established protocols for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and storage conditions. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to slightly yellow oily liquid | --INVALID-LINK-- |

| Boiling Point | 90-92 °C at 15 mmHg | --INVALID-LINK-- |

| Density | 0.900 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.5190 | --INVALID-LINK-- |

| Predicted pKa | 9.75 ± 0.10 (for N-methylbenzylamine) | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents, slightly soluble in water.[1] | --INVALID-LINK-- |

Reactivity Profile

As a secondary benzylamine, this compound exhibits reactivity characteristic of this functional group, including nucleophilicity of the nitrogen atom and susceptibility of the benzylic C-H bonds to oxidation.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule. The predicted pKa of the conjugate acid is approximately 9.75, similar to that of N-methylbenzylamine, indicating it will exist predominantly in its protonated form in acidic media.[2] This basicity allows it to react with acids to form salts. Its nucleophilicity makes it a key reactant in alkylation and acylation reactions.[3]

Oxidation

Benzylamines are susceptible to oxidation, primarily at the benzylic position. Reaction with oxidizing agents can lead to the formation of the corresponding imine or, upon further reaction, the aldehyde (3-methylbenzaldehyde) and N-methylamine. Common oxidizing agents that can effect this transformation include hydrogen peroxide and permanganate.[4][5] The presence of the methyl group on the aromatic ring may slightly influence the rate of oxidation compared to unsubstituted benzylamines.

Reaction with Carbon Dioxide

Like other amines, this compound is expected to react with carbon dioxide, which can be relevant in the context of CO2 capture or in situations where it is exposed to air for prolonged periods. This reaction can lead to the formation of carbamate salts.[2][6]

Incompatibilities

For safe handling and storage, it is crucial to avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[2]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in drug development, where degradation can lead to loss of potency and the formation of potentially toxic impurities.

Thermal Stability

Photostability

Aromatic amines can be susceptible to photodegradation. Following ICH Q1B guidelines is recommended to assess the photostability of this compound.[4][10][11][12][13] Exposure to a combination of UV and visible light can induce degradation, and the extent of this should be quantified to determine if light-protective packaging is necessary.

Hydrolytic Stability

While generally stable in neutral aqueous solutions, the basicity of the amine functional group means that the pH of the solution will be a critical factor in its stability. Under acidic conditions, the amine will be protonated, which may alter its degradation pathways. In basic conditions, the free amine is more susceptible to oxidation. Forced degradation studies across a range of pH values are necessary to fully characterize its hydrolytic stability.

Oxidative Degradation

As mentioned in the reactivity profile, this compound is susceptible to oxidation. This can be a significant degradation pathway, especially in the presence of oxygen (air) and potentially catalyzed by metal ions. The primary degradation products are expected to be the corresponding imine and aldehyde.

The diagram below illustrates a potential oxidative degradation pathway for this compound.

Caption: Potential pathway for the oxidative degradation of this compound.

Experimental Protocols

To thoroughly assess the reactivity and stability of this compound, a series of well-defined experiments should be conducted. The following protocols are based on established methodologies for amine analysis and stability-indicating method development.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2]

4.1.1 General Workflow

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for conducting forced degradation studies.

4.1.2 Detailed Methodologies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the sample with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature for a specified period, monitoring the degradation.

-

Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 80°C) in a calibrated oven. Analyze at various time points.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be protected from light.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a suitable starting point.[14]

-

Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase system would be:

-

Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point for method development.

-

Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products absorb (e.g., 254 nm or a photodiode array detector for spectral analysis).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Identification of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying the molecular weights of degradation products. The fragmentation patterns observed in MS/MS can provide structural information.[1][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[16][17]

Biological Activity and Relevance in Drug Development

While specific data on the biological activity of this compound is limited in the public domain, the N-methylbenzylamine scaffold is present in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals.[18][19] For instance, N-methylbenzylamine derivatives are used in the synthesis of antihistamines and have been explored as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase.[20]

The reactivity and stability profile of this compound is therefore of significant interest to drug development professionals. Understanding its potential for degradation is crucial for:

-

Lead Optimization: Ensuring that derivatives of this scaffold have adequate stability for development.

-

Formulation Development: Designing formulations that minimize degradation and ensure a stable shelf-life.

-

Impurity Profiling: Identifying and controlling potential degradation products that may have toxicological implications.

The diagram below illustrates the logical relationship of stability assessment in the context of drug development.

Caption: The central role of stability studies in the progression of a drug candidate.

Conclusion

This compound is a secondary benzylamine with a reactivity profile dominated by the nucleophilicity of its nitrogen atom and the susceptibility of its benzylic position to oxidation. Its stability is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents. A thorough understanding and experimental evaluation of these characteristics, following the protocols outlined in this guide, are paramount for its successful application in research and drug development. The development of a validated stability-indicating analytical method is a critical step in ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this scaffold.

References

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 9. pure.hw.ac.uk [pure.hw.ac.uk]

- 10. jordilabs.com [jordilabs.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. benchchem.com [benchchem.com]

- 15. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Premium N Methylbenzylamine for Chemical Synthesis [sincerechemicals.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-N-methylbenzylamine: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-N-methylbenzylamine, a versatile secondary amine with significant applications in organic synthesis and as a precursor for pharmacologically active molecules. This document details its historical emergence, key developmental milestones, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its potential biological significance through a discussion of related signaling pathways and provides visualizations to illustrate key concepts and workflows.

Introduction

This compound, systematically named N-methyl-1-(3-methylphenyl)methanamine, is an organic compound featuring a benzylamine core with methyl substitutions on both the aromatic ring and the nitrogen atom. Its unique structural characteristics impart a balance of nucleophilicity and steric hindrance, making it a valuable intermediate in a variety of chemical transformations. While not extensively documented as a final drug product, its role as a building block in the synthesis of complex molecules has garnered attention in the fields of medicinal chemistry and materials science. This guide aims to consolidate the available scientific knowledge on this compound, providing a detailed resource for researchers and developers.

Discovery and History

The precise moment of discovery for this compound is not definitively documented in a singular publication. It is widely understood to have emerged as a byproduct in early 20th-century research on Friedel-Crafts alkylation reactions. These reactions, which involve the alkylation of aromatic rings, were extensively studied during this period, and the formation of various substituted benzylamines as minor products was a common occurrence.

It was not until the latter half of the 20th century that this compound gained prominence for its specific applications. Key milestones in its history include:

-

1980s: Its application in the field of asymmetric catalysis began to be explored. Researchers found that its chiral derivatives could serve as effective ligands or auxiliaries in enantioselective reactions, contributing to the synthesis of stereochemically defined molecules.

-

2004: A significant application was reported in the synthesis of pyrimidinylamino-benzamide derivatives , a class of compounds investigated for their potential as kinase inhibitors in cancer therapy.

-

2022: Optimization of reductive amination protocols using palladium catalysts for the synthesis of N-methylated amines, including this compound, highlighted its continued relevance in process chemistry and fine chemical manufacturing.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application, and analysis.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to slightly yellow oily liquid | [2] |

| CAS Number | 39180-84-2 | [1] |

| IUPAC Name | N-methyl-1-(3-methylphenyl)methanamine | [1] |

Tabulated Physicochemical Data

| Property | Value | Reference(s) |

| Density | 0.900 g/mL at 25 °C | [2] |

| Boiling Point | 90-92 °C at 15 mmHg | [2] |

| Melting Point | -30 °C | [2] |

| Refractive Index (n20/D) | 1.5190 | [2] |

| Flash Point | 78.9 °C (174.0 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in most organic solvents. | [2] |

| pKa (Strongest Basic) | 9.7 (Predicted) | |

| LogP | 1.9 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research and development.

Synthesis via Reductive Amination

Reductive amination is the most common and efficient method for the synthesis of this compound. This two-step, one-pot process involves the formation of an imine intermediate from 3-methylbenzaldehyde and methylamine, followed by its reduction to the final secondary amine.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzaldehyde (1.0 eq) in methanol.

-

Imine Formation: To the stirred solution, add a solution of methylamine (1.2 eq, e.g., 40% in water) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 20 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization Techniques

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

| Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion (135.21) and characteristic fragmentation patterns.[1] |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons, the benzylic protons, the N-methyl protons, and the aromatic methyl protons with appropriate chemical shifts and integrations. |

| ¹³C NMR Spectroscopy | Resonances for the nine distinct carbon atoms in the molecule.[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations. |

Biological Significance and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the broader class of benzylamines is known to interact with various biological targets, most notably monoamine oxidases (MAO) .[4][5] MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, norepinephrine, and serotonin. Inhibition of MAO activity leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism exploited by a class of antidepressant medications known as MAO inhibitors (MAOIs).

Given its structural similarity to known MAO substrates and inhibitors, it is plausible that this compound could act as a modulator of MAO activity. The following diagram illustrates a hypothetical signaling pathway where a benzylamine derivative, such as this compound, could inhibit MAO-B, leading to an increase in dopamine levels in the synapse.

Caption: Use of chiral this compound in asymmetric synthesis.

Intermediate for Kinase Inhibitors

As mentioned, this compound has been utilized in the synthesis of pyrimidinylamino-benzamide derivatives. In these syntheses, the amine functionality serves as a key nucleophile for coupling with other molecular fragments, ultimately leading to the construction of the complex kinase inhibitor scaffold.

Conclusion

This compound, a compound with humble origins as a byproduct of classical organic reactions, has evolved into a valuable and versatile chemical entity. Its utility as a synthetic intermediate, particularly in the construction of pharmacologically relevant molecules and in the field of asymmetric catalysis, is well-established. While its own biological activity is not yet fully elucidated, its structural relationship to known bioactive amines suggests a potential for interaction with neurological targets such as monoamine oxidases. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, offering a foundation for future research and development endeavors that may further unlock the potential of this intriguing molecule.

References

- 1. This compound | C9H13N | CID 13794465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 3-Methyl-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-N-methylbenzylamine, also known by its IUPAC name N-methyl-1-(3-methylphenyl)methanamine, is an organic compound with the chemical formula C9H13N.[1] It belongs to the class of substituted benzylamines, a group of compounds with diverse applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available research on this compound, focusing on its chemical properties, synthesis, and known applications. While specific biological activity for this compound is not extensively documented in publicly available literature, this review will also cover the pharmacological profiles of structurally related benzylamine derivatives to highlight potential areas for future investigation.

Chemical and Physical Properties

This compound is a colorless to slightly yellow oily liquid.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 39180-84-2 | [1] |

| IUPAC Name | N-methyl-1-(3-methylphenyl)methanamine | [1] |

| Synonyms | (3-Methylbenzyl)methylamine, N-Methyl-1-(m-tolyl)methanamine | |

| Density | 0.900 g/mL at 25 °C | |

| Boiling Point | 90-92 °C at 15 mmHg | |

| Refractive Index | n20/D 1.5190 | |

| Flash Point | 78.9 °C (174.0 °F) - closed cup | |

| Solubility | Slightly soluble in water | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The primary routes involve the formation of the N-methyl bond and the benzylamine core structure.

Reductive Amination

A common and efficient method for the synthesis of N-methylbenzylamines is reductive amination.[2] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of 3-methylbenzaldehyde with methylamine to form the intermediate N-methyl-1-(m-tolyl)methanimine, followed by reduction.

A general workflow for the synthesis of N-methylbenzylamines via reductive amination is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound via reductive amination.

N-Alkylation

Another synthetic route is the direct N-alkylation of 3-methylbenzylamine with a methylating agent, such as methyl iodide. This reaction introduces the methyl group onto the nitrogen atom of the primary amine.

Applications in Research and Industry

This compound serves as a versatile intermediate in various chemical syntheses.

Pharmaceutical and Chemical Manufacturing

It is utilized as a building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[2] Its structural motif is found in various pharmacologically active compounds. Additionally, it can be employed in the manufacturing of dyes and pigments.[2]

Biochemical Analysis: Derivatization Agent

A key application of this compound and its analogs is as a derivatization agent in biochemical analysis, specifically for the detection of carboxylic acids by mass spectrometry.[2] Carboxylic acids, which are often challenging to analyze directly due to their polarity and low volatility, can be chemically modified with a derivatizing agent to improve their chromatographic and mass spectrometric properties.

The amine group of this compound can be coupled with the carboxylic acid group of an analyte, typically using a coupling agent like a carbodiimide, to form an amide. This derivatization introduces a non-polar benzyl group, which can enhance reverse-phase liquid chromatography retention and improve ionization efficiency in mass spectrometry.

While a specific, detailed protocol for this compound was not found in the reviewed literature, a well-documented protocol exists for a structurally similar compound, 4-bromo-N-methylbenzylamine, used for the analysis of tricarboxylic acid (TCA) cycle intermediates.[3][4] The general steps of this protocol can be adapted for use with this compound.

Experimental Protocol: General Procedure for Carboxylic Acid Derivatization

-

Sample Preparation: The sample containing the carboxylic acid analytes is prepared in a suitable solvent.

-

Reagent Preparation: A solution of this compound and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) are prepared.

-

Derivatization Reaction: The sample is mixed with the derivatization reagent and the coupling agent. The reaction is typically allowed to proceed at a controlled temperature (e.g., 60°C) for a specific duration.

-

Quenching and Extraction: The reaction is stopped, and the derivatized products are extracted and prepared for analysis.

-

LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography-tandem mass spectrometry system for separation and detection.

The following diagram illustrates the general workflow for using a benzylamine derivative as a derivatization agent for carboxylic acids.

Caption: General workflow for the derivatization of carboxylic acids using a benzylamine derivative for LC-MS/MS analysis.

Potential Pharmacological Significance of Substituted Benzylamines

While specific biological studies on this compound are limited in the public domain, the broader class of substituted benzylamines has been the subject of significant research in drug discovery. Investigating the activities of structurally similar compounds can provide valuable insights into the potential pharmacological profile of this compound.

Table 2: Reported Biological Activities of Substituted Benzylamine Derivatives

| Pharmacological Activity | Description | Reference |

| Antifungal | Phenyl-substituted benzylamine derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing high potency, particularly against Candida albicans. | [5] |

| Anti-Mycobacterium Tuberculosis | Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. | [6] |

| Monoamine Oxidase B (MAO-B) Inhibition | Benzylamine-sulfonamide derivatives have been designed as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters. | [7] |

| Anticonvulsant | Benzylamines have shown significant anti-maximal electroshock seizure (MES) activity in initial studies, suggesting potential as anticonvulsants. | [8] |

| Antileishmanial | N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated in vitro activity against various Leishmania species. | [9][10] |

| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition | Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in steroid biosynthesis. | [11] |

Given these findings, this compound could be a candidate for screening in assays related to these activities. The presence of the methyl groups on both the aromatic ring and the nitrogen atom will influence its lipophilicity, steric properties, and basicity, which in turn could modulate its interaction with biological targets.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with established applications in organic synthesis and as a derivatization agent for analytical chemistry. While its specific biological activities have not been extensively reported, the pharmacological importance of the substituted benzylamine scaffold suggests that this compound could be a valuable starting point for the design and synthesis of new therapeutic agents. Future research should focus on a systematic evaluation of this compound in a variety of biological assays, particularly in the areas where its structural analogs have shown promise, such as in antimicrobial, neurological, and endocrine-related research. Such studies would help to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. This compound | C9H13N | CID 13794465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 39180-84-2 [smolecule.com]

- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Methyl-N-methylbenzylamine

This guide provides comprehensive safety and handling precautions for 3-Methyl-N-methylbenzylamine, intended for researchers, scientists, and professionals in drug development. The information is compiled from established safety data sheets and chemical databases to ensure a high standard of accuracy and relevance.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. These properties influence its behavior under various laboratory conditions and are critical for risk assessment and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C9H13N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| Appearance | Colorless to slightly yellow oily liquid | ChemBK[2] |

| Boiling Point | 90-92 °C at 15 mmHg | Sigma-Aldrich[3] |

| Density | 0.900 g/mL at 25 °C | Sigma-Aldrich[3] |

| Flash Point | 78.9 °C (174.0 °F) - closed cup | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.5190 | Sigma-Aldrich[3] |

| Solubility | Soluble in most organic solvents. Slightly soluble in water. | ChemBK[2] |